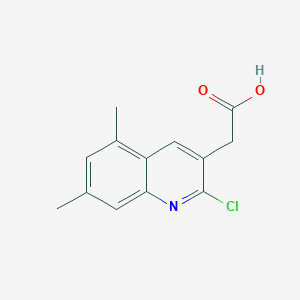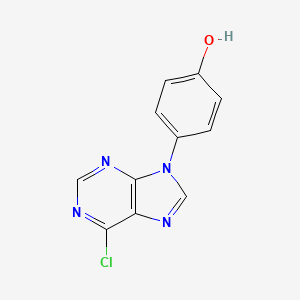
4-(6-Chloro-9h-purin-9-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Chlor-9H-purin-9-yl)phenol ist eine chemische Verbindung mit der Summenformel C11H7ClN4O. Sie zeichnet sich durch das Vorhandensein einer Phenolgruppe aus, die an einen Purinring gebunden ist, der mit einem Chloratom substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(6-Chlor-9H-purin-9-yl)phenol beinhaltet typischerweise die Reaktion von 6-Chlorpurin mit Phenol unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Base wie Natriumhydroxid, um die nucleophile Substitutionsreaktion zu erleichtern. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsmethoden
Während spezifische industrielle Produktionsmethoden für 4-(6-Chlor-9H-purin-9-yl)phenol nicht weit verbreitet sind, würde der allgemeine Ansatz die Skalierung der Laborsyntheseprozesse umfassen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(6-Chlor-9H-purin-9-yl)phenol kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Phenolgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um den Purinring zu modifizieren.
Substitution: Das Chloratom am Purinring kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.
Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird üblicherweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base wie Natriumhydroxid verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von reduzierten Purinderivaten.
Substitution: Bildung von substituierten Purinderivaten mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
4-(6-Chlor-9H-purin-9-yl)phenol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine möglichen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antiviraler und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-(6-Chlor-9H-purin-9-yl)phenol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Phenolgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während der Purinring an Stapelwechselwirkungen mit Nukleinsäuren teilnehmen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren und zu verschiedenen biologischen Wirkungen führen .
Wirkmechanismus
The mechanism of action of 4-(6-Chloro-9H-purin-9-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the purine ring can participate in stacking interactions with nucleic acids. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ethyl (6-Chlor-9H-purin-9-yl)acetat: Ähnliche Purinstruktur mit einer Ethylacetatgruppe.
(4-((6-Chlor-9H-purin-9-yl)methyl)-phenyl)borsäure: Enthält eine Borsäuregruppe, die an den Purinring gebunden ist.
Einzigartigkeit
4-(6-Chlor-9H-purin-9-yl)phenol ist einzigartig durch das Vorhandensein sowohl einer Phenolgruppe als auch eines chlor-substituierten Purinrings. Diese Kombination von funktionellen Gruppen bietet eine unterschiedliche chemische Reaktivität und ein Potenzial für vielfältige Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
21268-12-2 |
|---|---|
Molekularformel |
C11H7ClN4O |
Molekulargewicht |
246.65 g/mol |
IUPAC-Name |
4-(6-chloropurin-9-yl)phenol |
InChI |
InChI=1S/C11H7ClN4O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H |
InChI-Schlüssel |
DRFFHRSYCFYMPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



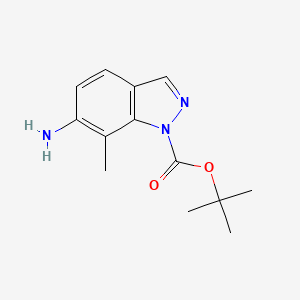

![Methyl 3-methoxy-4-[(trimethylsilyl)oxy]benzoate](/img/structure/B11863160.png)
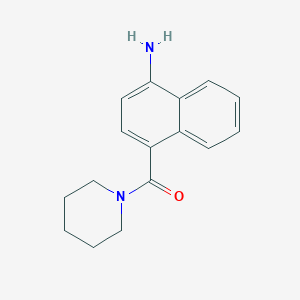
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)

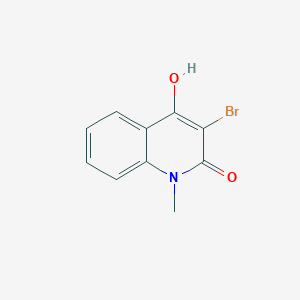


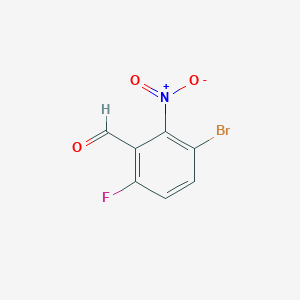
![11,15,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,12,14,16-heptaene-8,9-dione](/img/structure/B11863208.png)
